molecular formula C7H4BrClF3N B13669595 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine

Cat. No.: B13669595
M. Wt: 274.46 g/mol
InChI Key: FKXZZZSOYVUKCX-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H4BrClF3N. This compound is characterized by the presence of bromomethyl, chloro, and trifluoromethyl groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine typically involves the bromination of a precursor compound. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reagents and control the reaction conditions. The process typically includes steps for purification and isolation of the final product to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding aldehydes or carboxylic acids.

Scientific Research Applications

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in various chemical reactions.

    Biology: The compound can be used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, leading to various chemical transformations. The bromomethyl group can undergo nucleophilic substitution, while the chloro and trifluoromethyl groups can participate in various interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)pyridine: This compound is similar in structure but lacks the chloro group.

    5-Bromo-2-(trifluoromethyl)pyridine: Another similar compound with a different substitution pattern on the pyridine ring.

Uniqueness

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which provide distinct reactivity and properties. The presence of bromomethyl, chloro, and trifluoromethyl groups allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C7H4BrClF3N

Molecular Weight

274.46 g/mol

IUPAC Name

5-(bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4BrClF3N/c8-2-4-3-13-6(9)1-5(4)7(10,11)12/h1,3H,2H2

InChI Key

FKXZZZSOYVUKCX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)CBr)C(F)(F)F

Origin of Product

United States

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